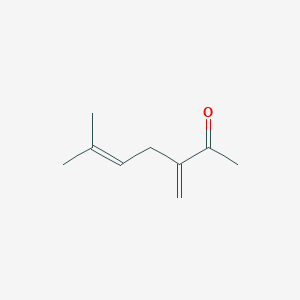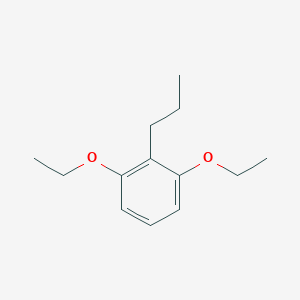
1,3-Diethoxy-2-propylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethoxy-2-propylbenzene, also known as propylbenzene, is a colorless liquid with a sweet odor. It is an organic compound that is widely used in the chemical industry. Propylbenzene is mainly used as a solvent and intermediate in the production of other chemicals. It is also used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Diethoxy-2-propylbenzenee is not well understood. However, it is believed to act as a central nervous system depressant. It may also have some analgesic properties.
Biochemical and Physiological Effects:
Propylbenzene has been shown to have some biochemical and physiological effects. It has been shown to cause liver damage in rats when administered at high doses. It may also have some toxic effects on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propylbenzene has several advantages as a solvent in lab experiments. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively inexpensive and readily available. However, it has some limitations as a solvent. It may not be suitable for reactions that require high temperatures or pressures. It may also have some toxic effects on living organisms.
Direcciones Futuras
There are several future directions for research on 1,3-Diethoxy-2-propylbenzenee. One area of research could be the development of new synthetic methods for the production of 1,3-Diethoxy-2-propylbenzenee. Another area of research could be the study of the toxic effects of 1,3-Diethoxy-2-propylbenzenee on living organisms. Further research could also be done on the potential applications of 1,3-Diethoxy-2-propylbenzenee in various fields of science, such as the pharmaceutical and agrochemical industries.
Conclusion:
In conclusion, 1,3-Diethoxy-2-propylbenzenee is an important organic compound that is widely used in the chemical industry. It has several potential applications in various fields of science. However, it also has some limitations and potential toxic effects. Further research is needed to fully understand the properties and potential applications of 1,3-Diethoxy-2-propylbenzenee.
Métodos De Síntesis
Propylbenzene can be synthesized by the alkylation of benzene with propylene using a catalyst such as aluminum chloride. The reaction takes place at high temperatures and pressures. The yield of the reaction depends on the reaction conditions, such as the temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
Propylbenzene has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Propylbenzene is also used as a solvent in the chemical industry.
Propiedades
Número CAS |
172931-99-6 |
|---|---|
Nombre del producto |
1,3-Diethoxy-2-propylbenzene |
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
1,3-diethoxy-2-propylbenzene |
InChI |
InChI=1S/C13H20O2/c1-4-8-11-12(14-5-2)9-7-10-13(11)15-6-3/h7,9-10H,4-6,8H2,1-3H3 |
Clave InChI |
XSJCBHBACBMADY-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC=C1OCC)OCC |
SMILES canónico |
CCCC1=C(C=CC=C1OCC)OCC |
Sinónimos |
Benzene, 1,3-diethoxy-2-propyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)
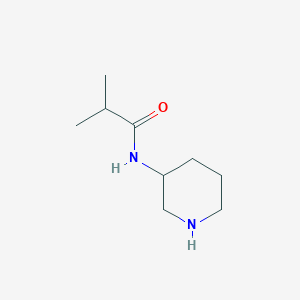
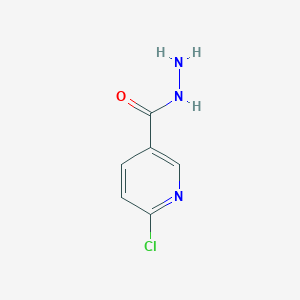
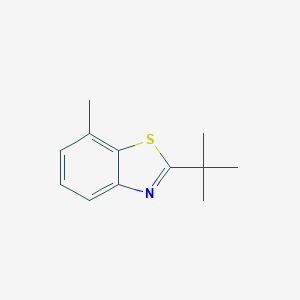
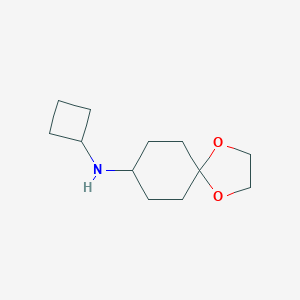
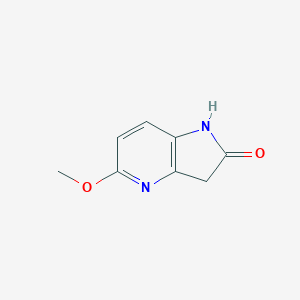
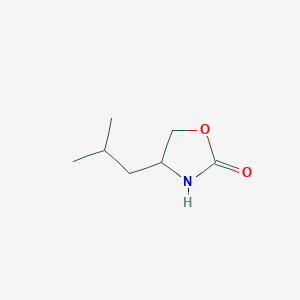
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)
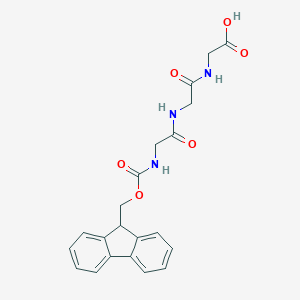

![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)

